3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride is a chemical compound that belongs to the class of azetidines and triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a triazole ring attached to an azetidine ring. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and an alkyl halide.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, employing catalysts to increase reaction rates, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Compounds where the bromine atom is replaced by another functional group.
Oxidation Products: Compounds with higher oxidation states, such as ketones or carboxylic acids.
Reduction Products: Compounds with lower oxidation states, such as alcohols or amines.
Scientific Research Applications
3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and azetidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)azetidin-3-ol: Similar structure but with a different substitution pattern on the triazole ring.
3-(5-Chloro-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the triazole and azetidine rings, along with the bromine atom, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(5-bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O.ClH/c1-11-4(9-5(7)10-11)6(12)2-8-3-6;/h8,12H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQLXMBAIASKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C2(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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